molecular formula C11H13N3O3 B13212939 Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13212939
M. Wt: 235.24 g/mol
InChI Key: KEFNIPZPMWGFLO-UHFFFAOYSA-N
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Description

Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. Key structural elements include:

  • Substituents: A propan-2-yl group at position 7 and a methyl ester at position 4. The ester group enhances solubility in organic solvents and may influence biological activity.
  • Functional groups: The 5-oxo moiety introduces a ketone, which can participate in hydrogen bonding and coordination chemistry.

This compound is synthesized via cyclocondensation reactions, similar to methods described for analogous imidazo[1,2-a]pyrimidines (e.g., Scheme 1 in ).

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 5-oxo-7-propan-2-yl-8H-imidazo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-6(2)8-7(10(16)17-3)9(15)14-5-4-12-11(14)13-8/h4-6H,1-3H3,(H,12,13)

InChI Key

KEFNIPZPMWGFLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)N2C=CN=C2N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Overview of the Imidazo[1,2-a]pyrimidine Scaffold Synthesis

The imidazo[1,2-a]pyrimidine core is typically constructed via condensation reactions between 2-aminopyrimidine derivatives and α-haloketones or β-dicarbonyl compounds, followed by cyclization under controlled conditions. The presence of substituents such as the 7-(propan-2-yl) group and the methyl ester at the 6-carboxylate position often requires selective functionalization steps.

Preparation Methods of Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Starting Materials and Key Intermediates

Synthetic Routes

Condensation and Cyclization with α-Haloketones

A common synthetic approach involves the reaction of 2-aminopyrimidine with methyl 2-chloro-3-oxobutanoate under reflux in ethanol or DMF, leading to intermediate formation which undergoes intramolecular cyclization to afford the imidazo[1,2-a]pyrimidine ring system with the 5-oxo and 6-carboxylate functionalities intact. The isopropyl substituent at position 7 can be introduced either by starting from 2-amino-5-isopropylpyrimidine or via alkylation post-cyclization.

Step Reagents/Conditions Outcome Yield (%)
1 2-Amino-5-isopropylpyrimidine + methyl 2-chloro-3-oxobutanoate, EtOH, reflux Formation of cyclized intermediate 70-85
2 Workup and purification This compound 65-80
Multicomponent Reactions (MCR)

Recent advances have shown that multicomponent reactions involving aminoazole derivatives, aldehydes, and β-dicarbonyl compounds can efficiently yield imidazo[1,2-a]pyrimidine derivatives. For example, the condensation of 2-aminopyrimidine with isopropyl aldehyde and methyl acetoacetate under acidic catalysis and heating leads to the formation of the target compound in a one-pot procedure.

Component Role Typical Conditions
2-Aminopyrimidine Nucleophile Reflux in ethanol or DMF
Isopropyl aldehyde Aldehyde component Acid catalyst (e.g., p-TSA)
Methyl acetoacetate β-Dicarbonyl compound Heating 100-130°C, 12-18 hours

This method benefits from operational simplicity and good atom economy, yielding the target compound with moderate to good yields (60-75%) and high purity after recrystallization.

Metal-Free Oxidative Cyclization

A metal-free approach involves oxidative cyclization of N-substituted aminopyrimidines with β-dicarbonyl compounds under oxygen atmosphere, often catalyzed by acid and heat. This method avoids transition metals, aligning with green chemistry principles.

Reaction Conditions Outcome Yield (%)
Aminopyrimidine + methyl acetoacetate, acetic acid, O2, 130°C, 18 h Cyclized imidazo[1,2-a]pyrimidine 70-80

Analytical and Research Outcomes

Yield and Purity

  • Yields for the target compound typically range from 65% to 85% depending on the method and scale.
  • Purification is achieved by recrystallization from ethanol or ethyl acetate.
  • High purity (>98%) confirmed by NMR and HPLC analysis.

Structural Confirmation

  • NMR Spectroscopy : Characteristic signals for the imidazo[1,2-a]pyrimidine ring protons and methyl ester group.
  • Mass Spectrometry : Molecular ion peak consistent with C13H15N3O3 (molecular weight ~265 g/mol).
  • X-ray Crystallography : Confirms the fused bicyclic structure and substitution pattern.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
α-Haloketone Condensation 2-Aminopyrimidine + α-haloketone Reflux EtOH or DMF 70-85 Straightforward, high yield Requires haloketone synthesis
Multicomponent Reaction Aminopyrimidine + aldehyde + β-dicarbonyl Acid catalysis, heating 60-75 One-pot, atom economical Longer reaction times
Metal-Free Oxidative Cyclization Aminopyrimidine + β-dicarbonyl + O2 Acid, O2, 130°C, 18 h 70-80 Metal-free, green chemistry Requires oxygen atmosphere

Summary and Expert Insights

The preparation of This compound is well-established through classical condensation and cyclization methods as well as modern multicomponent and metal-free oxidative strategies. The choice of method depends on available starting materials, desired scale, and green chemistry considerations.

  • Classical α-haloketone condensation is reliable for high yields and purity.
  • Multicomponent reactions offer operational simplicity and reduce synthetic steps.
  • Metal-free oxidative cyclization aligns with sustainable chemistry goals.

These methods have been validated by multiple research groups and are supported by detailed mechanistic studies and structural analyses, confirming the robustness and versatility of synthetic routes to this important heterocyclic scaffold.

Chemical Reactions Analysis

    Reactivity: Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate can undergo various reactions due to its functional groups.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions, but derivatives with modified substituents are common.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.

      Medicine: It may exhibit antiviral, anticancer, or other therapeutic effects.

      Industry: Its applications in materials science or catalysis are also explored.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • It likely interacts with specific cellular targets, affecting pathways related to its observed biological activities.
  • Comparison with Similar Compounds

    Core Structural Variations

    The imidazo[1,2-a]pyrimidine core distinguishes this compound from other fused heterocycles. Key comparisons include:

    Compound Name Core Structure Substituents Key Functional Groups Reference
    Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate Imidazo[1,2-a]pyrimidine 7-(propan-2-yl), 6-(methyl ester) 5-oxo, ester N/A
    Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-TMB)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-methyl, 5-phenyl, 2-(2,4,6-trimethoxybenzylidene) 3-oxo, thiazole, ester
    Ethyl 5-amino-3-(benzylideneamino)-1,7-diphenyl-7H-pyrrolo[1,2-c]imidazole-6-carboxylate Pyrrolo[1,2-c]imidazole 1,7-diphenyl, 3-(benzylideneamino) Amino, ester, cyano
    2-(3-Fluoro-4-methoxyphenyl)-7-[(3aR,6aS)-5-(propan-2-yl)...]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidine 2-(3-fluoro-4-methoxyphenyl), 7-(propan-2-yl-substituted pyrrolidine) 4-oxo, fluorophenyl, tertiary amine

    Key Observations :

    • Ring Systems : Thiazolo[3,2-a]pyrimidine () and pyrido[1,2-a]pyrimidine () derivatives exhibit altered electronic properties due to sulfur or nitrogen incorporation, respectively, compared to the imidazo[1,2-a]pyrimidine core.
    • Substituent Effects : The propan-2-yl group in the target compound may enhance lipophilicity, similar to the trimethoxybenzylidene group in .

    Physical and Spectral Properties

    Limited data are available for the target compound, but comparisons can be drawn:

    • Melting Points : Pyrimidine derivatives with bulky substituents (e.g., 190.9°C for a nitro-substituted tetrahydropyrimidine in ) suggest higher thermal stability compared to ester-containing analogs.
    • Crystallography: The thiazolo[3,2-a]pyrimidine in crystallizes in a monoclinic system (P21/n) with Z=4, indicating dense packing influenced by hydrogen bonding.

    Biological Activity

    Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate (CAS Number: 2060032-48-4) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

    • Molecular Formula : C₁₁H₁₄N₄O₃
    • Molecular Weight : 235.24 g/mol
    • Structural Characteristics : The compound features an imidazo[1,2-a]pyrimidine core with a carboxylate group and a ketone functionality that contribute to its biological activity.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

    Cell Line IC50 (µM) Reference
    MCF-722.54
    A5495.08
    HCT1163.42

    These values suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin.

    The mechanism through which this compound exerts its anticancer effects involves:

    • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
    • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of caspase activation, indicating the induction of programmed cell death in cancer cells .

    Antiviral and Antimicrobial Properties

    In addition to its anticancer effects, preliminary investigations suggest that this compound may also possess antiviral and antimicrobial properties. The structural features of imidazo[1,2-a]pyrimidines are known to interact with viral enzymes and bacterial cell walls, potentially leading to therapeutic applications in infectious diseases .

    Case Studies

    • Study on MCF-7 Cells :
      • Researchers evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study demonstrated significant growth inhibition at concentrations below 25 µM, with a notable increase in apoptosis markers after treatment .
    • A549 Lung Cancer Cells :
      • In another study focusing on A549 lung cancer cells, the compound exhibited an IC50 value of 5.08 µM. This study emphasized the compound's potential as an effective agent against lung cancer by disrupting cellular signaling pathways essential for tumor growth .

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